![molecular formula C30H39N6O9P B14799620 Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
Yloxy)phosphoryl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yloxy)phosphoryl)amino]propanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phosphoryl group, an amino group, and a propanoate moiety, which contribute to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Yloxy)phosphoryl)amino]propanoate typically involves the reaction of a phosphorylating agent with an appropriate amino acid derivative. One common method involves the use of phosphoryl chloride (POCl3) as the phosphorylating agent, which reacts with an amino acid ester under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Yloxy)phosphoryl)amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and nucleophiles like amines and alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield phosphoryl oxides, while reduction reactions produce phosphine oxides. Substitution reactions result in various derivatives with modified functional groups.
科学的研究の応用
Yloxy)phosphoryl)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Yloxy)phosphoryl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial for regulating various cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
Similar compounds to Yloxy)phosphoryl)amino]propanoate include other phosphoryl amino acid derivatives, such as phosphotyrosine and phosphoserine. These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a valuable compound in various fields of research.
特性
分子式 |
C30H39N6O9P |
|---|---|
分子量 |
658.6 g/mol |
IUPAC名 |
2,2-dimethylpropyl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C30H39N6O9P/c1-17(26(38)42-15-29(2,3)4)35-46(40,45-20-13-9-11-18-10-7-8-12-19(18)20)43-14-21-23(37)30(5,39)27(44-21)36-16-32-22-24(36)33-28(31)34-25(22)41-6/h7-13,16-17,21,23,27,37,39H,14-15H2,1-6H3,(H,35,40)(H2,31,33,34)/t17?,21?,23?,27?,30-,46?/m1/s1 |
InChIキー |
YFXGICNMLCGLHJ-BMMAXJLWSA-N |
異性体SMILES |
CC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C([C@@](C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54 |
正規SMILES |
CC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate](/img/structure/B14799540.png)
![tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14799542.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)
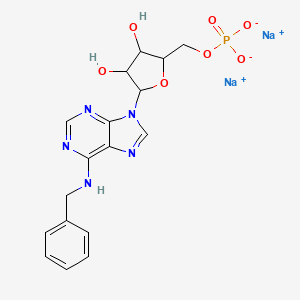
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14799558.png)
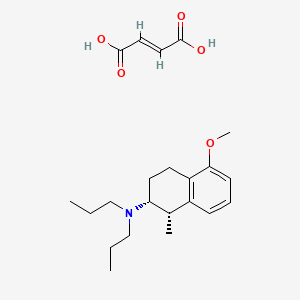
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
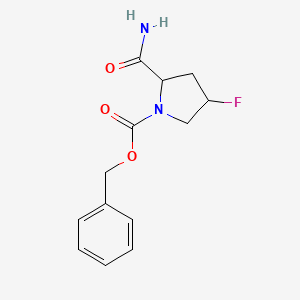
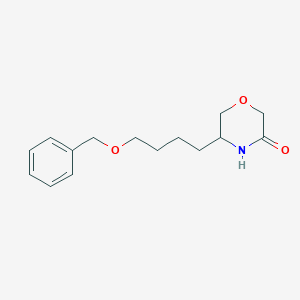
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)

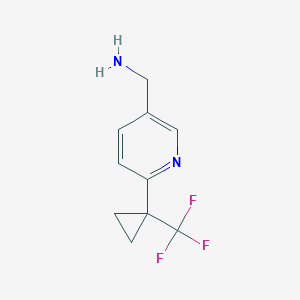

![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
